Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in an overall yield of 9.0% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the aminopyridine moiety.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride has several scientific research applications:
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride involves its interaction with GABA receptors and related pathways. As a conformationally restricted GABA analogue, it may exhibit enhanced potency and selectivity towards biological targets compared to more flexible counterparts . The molecular targets and pathways involved include GABA receptors and enzymes related to GABA metabolism.
Comparison with Similar Compounds
Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride can be compared with other conformationally restricted GABA analogues, such as:
- Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid
- Rodocaine : A local anesthetic
- Bone resorption inhibitors
- Nitric oxide synthase inhibitors
These compounds share structural similarities but differ in their specific applications and biological activities
Properties
Molecular Formula |
C16H24ClN3O2 |
---|---|
Molecular Weight |
325.83 g/mol |
IUPAC Name |
ethyl 1-(5-aminopyridin-2-yl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-2-21-15(20)16-8-3-5-13(16)19(10-4-9-16)14-7-6-12(17)11-18-14;/h6-7,11,13H,2-5,8-10,17H2,1H3;1H |
InChI Key |
MQBBLCLSDVQSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1N(CCC2)C3=NC=C(C=C3)N.Cl |
Origin of Product |
United States |
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